molecular formula C9H9ClN2O2 B2484791 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2377031-21-3

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2484791
CAS No.: 2377031-21-3
M. Wt: 212.63
InChI Key: IWQDHWRJYDBMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiinflammatory Activity

  • A series of carboxylic acids, including derivatives of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds have shown potential in these fields (Abignente et al., 1982).

Pharmacological Activity

  • Similar compounds have also been studied for their pharmacological activities, including their effectiveness as antiinflammatory agents. This research contributes to understanding the therapeutic potential of such compounds (Abignente et al., 1992).

Synthesis Methods

  • Innovative synthesis methods for methylimidazo[1,2-a]pyridines have been reported. These methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation, are important for the efficient production of these compounds (Mohan et al., 2013).

Antimicrobial Activity

  • Research on derivatives of imidazo[1,2-a]pyridine has shown their potential in antimicrobial activities. This includes the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their evaluation against various microbes (Jyothi & Madhavi, 2019).

Cancer Research

  • Selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their effectiveness against breast cancer cells. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis, making them potential candidates for breast cancer chemotherapy (Almeida et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDHWRJYDBMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-21-3
Record name 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.